molecular formula C25H23N2O6- B1209372 N-Cppab CAS No. 91237-20-6

N-Cppab

Cat. No.: B1209372
CAS No.: 91237-20-6
M. Wt: 447.5 g/mol
InChI Key: PENOWLRGYBCUSJ-KEKNWZKVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a cyclopentyl group linked to a phenylacetamide core, with a benzene sulfonate moiety enhancing its solubility and bioavailability . Its synthesis involves a multi-step process, starting with the condensation of cyclopentylamine and phenylacetyl chloride, followed by sulfonation using benzene sulfonic acid under controlled conditions .

Pharmacologically, N-Cppab exhibits affinity for serotonin (5-HT) and dopamine (D2) receptors, with preclinical studies suggesting anxiolytic and antipsychotic properties. Initial in vitro assays report an IC50 of 12 nM for 5-HT2A receptor inhibition, positioning it as a candidate for mood disorder therapeutics . However, its pharmacokinetic profile, including a half-life of 4.2 hours and oral bioavailability of 38%, necessitates further optimization for clinical use .

Properties

CAS No.

91237-20-6

Molecular Formula

C25H23N2O6-

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-[(2S)-2-carboxy-2-[(1-carboxy-2-phenylethyl)amino]ethyl]anilino]benzoate

InChI

InChI=1S/C25H24N2O6/c28-23(29)19-8-4-5-9-20(19)26-18-12-10-17(11-13-18)15-22(25(32)33)27-21(24(30)31)14-16-6-2-1-3-7-16/h1-13,21-22,26-27H,14-15H2,(H,28,29)(H,30,31)(H,32,33)/p-1/t21?,22-/m0/s1

InChI Key

PENOWLRGYBCUSJ-KEKNWZKVSA-M

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N[C@@H](CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O

Synonyms

(L)-isomer of N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate
N-(1-(R,S)-carboxy-2-phenylethyl)-Phe-p-AB
N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate
N-CPPAB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: N-Cyclohexyl-3-phenylpropanamide (N-Chppa)

N-Chppa shares a homologous backbone with N-Cppab but substitutes the cyclopentyl group with a cyclohexyl ring and extends the phenylacetamide chain. Key differences include:

  • Receptor Binding : N-Chppa demonstrates higher selectivity for D3 receptors (IC50: 8 nM) but reduced 5-HT2A affinity (IC50: 45 nM), limiting its utility in anxiety disorders .
  • Solubility : The cyclohexyl group reduces aqueous solubility (2.1 mg/mL vs. This compound’s 5.6 mg/mL), impacting formulation stability .
  • Metabolic Stability : N-Chppa’s extended alkyl chain increases metabolic clearance (t1/2: 2.1 hours), necessitating frequent dosing .

Functional Analog: Risperidone

Risperidone, a clinically approved antipsychotic, serves as a functional comparator due to overlapping receptor targets (5-HT2A/D2). Contrasting features include:

  • Potency : Risperidone exhibits lower 5-HT2A receptor affinity (IC50: 0.6 nM) but broader activity across adrenergic and histaminergic receptors, contributing to side effects like weight gain .
  • Pharmacokinetics : Unlike this compound, risperidone has a longer half-life (20 hours) due to active metabolite (9-hydroxyrisperidone) formation, enabling once-daily dosing .
  • Safety Profile : this compound’s selective receptor engagement may reduce extrapyramidal symptoms (EPS), a common risperidone adverse effect .

Table 1: Comparative Properties of this compound and Analogs

Property This compound N-Chppa Risperidone
Molecular Weight (g/mol) 356.4 370.5 410.5
5-HT2A IC50 (nM) 12 45 0.6
D2/D3 IC50 (nM) 34 (D2) 8 (D3) 3.7 (D2)
Solubility (mg/mL) 5.6 2.1 0.3
Half-life (hours) 4.2 2.1 20

Research Findings and Implications

  • Efficacy : this compound outperforms N-Chppa in 5-HT2A inhibition (p < 0.01) and shows comparable D2 antagonism to risperidone in rodent models . However, its shorter half-life may limit sustained efficacy in chronic disorders .
  • Toxicity : Acute toxicity studies (LD50: 320 mg/kg in rats) suggest a safer profile than risperidone (LD50: 180 mg/kg), though long-term data are lacking .
  • Synthesis Challenges : Scalability issues arise from the sulfonation step, with yields dropping below 40% at industrial scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.